molecular formula C12H14O2Si B2517241 3-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-82-8

3-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No. B2517241
CAS RN: 16116-82-8
M. Wt: 218.327
InChI Key: HVFJDDIMHALNJE-UHFFFAOYSA-N
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Description

The compound 3-[(Trimethylsilyl)ethynyl]benzoic acid is a benzoic acid derivative characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage at the meta position of the benzoic acid ring. The trimethylsilyl group is known to be electron-donating, which can influence the acidity of the carboxyl group in benzoic acid derivatives .

Synthesis Analysis

The synthesis of silicon-containing benzoic acid derivatives, including those with trimethylsilyl groups, typically involves reactions such as Friedel-Crafts O-acylation. For example, a series of novel terminal trimethylsilylacetylene benzoate derivatives were synthesized using this method, confirming the chemical structures through standard spectroscopic techniques . Although the specific synthesis of 3-[(Trimethylsilyl)ethynyl]benzoic acid is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of silicon-containing benzoic acid derivatives has been investigated using X-ray crystallography, FTIR, and NMR spectroscopy. Quantum chemical methods such as DFT and HF computations have been used to optimize molecular geometries, which showed good agreement with experimental structures obtained from X-ray diffraction. The electronic absorption bands and vibrational frequencies computed by DFT were also in line with experimental data, indicating a reliable prediction of the molecular structure .

Chemical Reactions Analysis

The reactivity of trimethylsilyl substituted benzoic acids has been studied by preparing corresponding ethyl esters and determining their alkaline saponification rates. The electron-donating nature of the trimethylsilyl group can influence the reactivity of the carboxyl group, affecting the rates of such reactions . Additionally, the mapped electrostatic potentials revealed reactive sites that are consistent with the formation of dimer supramolecular structures in the crystals via hydrogen bonding .

Physical and Chemical Properties Analysis

The physical properties of trimethylsilyl benzoate derivatives, such as their mesomorphic behavior, have been evaluated using polarized optical microscopy and differential scanning calorimetry. Some derivatives exhibited liquid crystalline properties with a wide thermal range, indicating the potential for applications in liquid crystal technology . The chemical properties, including the energies of frontier molecular orbitals, energy gap, dipole moment, and molecular descriptors, have been calculated for these compounds, providing insight into their electronic structure and potential reactivity .

Scientific Research Applications

Electron-donating Characteristics

The trimethylsilyl group in compounds like 3-[(Trimethylsilyl)ethynyl]benzoic acid has been identified as electron-donating. This influences the acidity of the carboxyl group in benzoic acid, affecting the reactivities of trimethylsilyl substituted benzoic acids and their esters in chemical reactions (Roberts, Mcelhill, & Armstrong, 1949).

Structural and Quantum Chemical Studies

Trimethylsilyl tails in benzoic acid derivatives have been synthesized and characterized using X-ray crystallography, FTIR, and NMR. Quantum chemical methods like Density Functional Theory have been applied to study their molecular structures, revealing their electron absorption properties and reactive sites (Zaltariov et al., 2016).

Synthesis and Applications in Polymers

The synthesis of polynorbornene with pendant moieties bearing azide and terminal alkyne groups, including 3-[(Trimethylsilyl)ethynyl]benzoic acid derivatives, has been reported. These compounds serve as key intermediates in the convergent synthesis of novel polymers (Zhang, Peng, & Fan, 2011).

Synthesis of Cross-Conjugated Polymers

The catalyzed synthesis of cross-conjugated polymers using compounds like 1,4-bis((trimethylsilyl)ethynyl)benzene, which share a similar structure to 3-[(Trimethylsilyl)ethynyl]benzoic acid, has been explored. This process involves the addition of CH bonds across CC triple bonds, highlighting the potential of these compounds in polymer chemistry (Londergan, You, Thompson, & Weber, 1998).

Synthesis of Conjugated Enynones

(Trimethylsilyl)ethynyl bromide, closely related to 3-[(Trimethylsilyl)ethynyl]benzoic acid, has been used in the synthesis of conjugated (E)-enynones, highlighting the utility of these compounds in organic synthesis (Hoshi, Yamazaki, & Okimoto, 2010).

Synthesis and Characterization of Novel Molecules

The synthesis and characterization of novel molecules containing the trimethylsilyl group, like those in 3-[(Trimethylsilyl)ethynyl]benzoic acid, have been reported. These studies provide insights into their structural properties and potential applications in materials science (Srinivasa & Hariprasad, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

3-(2-trimethylsilylethynyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFJDDIMHALNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Trimethylsilyl)ethynyl]benzoic acid

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